7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
Description
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one: is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol This compound is known for its unique structure, which includes a quinolizine ring system with an amino group at the 7th position and a ketone group at the 6th position
Properties
CAS No. |
1785094-67-8 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone precursor, followed by cyclization to form the quinolizine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinolizine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinolizine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents .
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for certain receptors or enzymes, which could lead to the development of new drugs .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with unique properties .
Mechanism of Action
The mechanism of action of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7th position and the ketone group at the 6th position play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity . The exact pathways involved depend on the specific application and target, but generally, the compound can influence biochemical processes by altering the function of its molecular targets .
Comparison with Similar Compounds
- 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
- 4H-Quinolizin-4-one, 3-amino-6,7,8,9-tetrahydro-
Comparison: Compared to similar compounds, 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 7th position and the ketone group at the 6th position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
